4-Mercapto-4-methyl-1-pentanol
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Overview
Description
4-Mercapto-4-methyl-1-pentanol is an organic compound with the molecular formula C6H14OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Mercapto-4-methyl-1-pentanol can be synthesized through several methods. One common route involves the addition of thiols to alkenes. For instance, the reaction of 4-methyl-1-pentene with hydrogen sulfide (H2S) in the presence of a catalyst can yield this compound. The reaction typically requires moderate temperatures and pressures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Mercapto-4-methyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
4-Mercapto-4-methyl-1-pentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-Mercapto-4-methyl-1-pentanol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins. The compound can modulate biochemical pathways by altering the structure and function of these targets .
Comparison with Similar Compounds
Similar Compounds
4-Mercapto-4-methyl-2-pentanone: Another thiol with a similar structure but different functional group (ketone instead of alcohol).
4-Mercapto-4-methylpentan-2-ol: A structural isomer with similar properties.
4-Sulfanyl-4-methylpentan-2-ol: Another isomer with a different arrangement of atoms.
Uniqueness
4-Mercapto-4-methyl-1-pentanol is unique due to its specific combination of a thiol and alcohol functional group, which imparts distinct chemical reactivity and applications. Its ability to participate in both oxidation and reduction reactions makes it versatile in various chemical processes .
Properties
Molecular Formula |
C6H14OS |
---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
4-methyl-4-sulfanylpentan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3 |
InChI Key |
LYYCZSHAGOLATI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCO)S |
Origin of Product |
United States |
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